molecular formula C8H9NO2S B14807066 (E)-3-(2-Ethylthiazol-5-yl)acrylic acid

(E)-3-(2-Ethylthiazol-5-yl)acrylic acid

Cat. No.: B14807066
M. Wt: 183.23 g/mol
InChI Key: WPWYXVQLYFFRRJ-ONEGZZNKSA-N
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Description

(E)-3-(2-Ethylthiazol-5-yl)acrylic acid is a thiazole-based acrylic acid derivative characterized by a conjugated double bond (E-configuration) and a 2-ethyl-substituted thiazole ring. Such compounds are frequently explored in medicinal chemistry for antimicrobial, anticancer, or enzyme-inhibitory properties due to the thiazole ring’s electron-rich nature .

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

(E)-3-(2-ethyl-1,3-thiazol-5-yl)prop-2-enoic acid

InChI

InChI=1S/C8H9NO2S/c1-2-7-9-5-6(12-7)3-4-8(10)11/h3-5H,2H2,1H3,(H,10,11)/b4-3+

InChI Key

WPWYXVQLYFFRRJ-ONEGZZNKSA-N

Isomeric SMILES

CCC1=NC=C(S1)/C=C/C(=O)O

Canonical SMILES

CCC1=NC=C(S1)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-Ethylthiazol-5-yl)acrylic acid typically involves the reaction of 2-ethylthiazole with acrylic acid under specific conditions. One common method involves the use of a base-catalyzed reaction where the thiazole derivative is reacted with acrylic acid in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-Ethylthiazol-5-yl)acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

(E)-3-(2-Ethylthiazol-5-yl)acrylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-Ethylthiazol-5-yl)acrylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the context of its use. For example, its antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with essential metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (E)-3-(2-Ethylthiazol-5-yl)acrylic acid with key analogs, highlighting differences in substituents, molecular weight, and functional groups:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Features
This compound Thiazole with 2-ethyl group; acrylic acid substituent C₈H₉NO₂S* ~183.23* Ethyl group enhances lipophilicity; free carboxylic acid enables salt formation
(E)-Ethyl-3-(2-methylbenzo[d]thiazol-5-yl)acrylate Benzo[d]thiazole with 2-methyl group; ethyl ester C₁₃H₁₃NO₂S 247.31 Ester derivative improves membrane permeability; aromatic fusion increases π-π interactions
(E)-3-(Thiophen-2-yl)acrylic acid Thiophene ring instead of thiazole; acrylic acid substituent C₇H₆O₂S 154.19 Sulfur heterocycle with reduced basicity; simpler structure
(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid Pyrazole ring with ethyl and methyl groups; acrylic acid substituent C₉H₁₂N₂O₂ 180.20 Nitrogen-rich heterocycle; potential for hydrogen bonding
(2E)-3-[6-(2-methylmorpholin-4-yl)imidazo[2,1-b][1,3]thiazol-5-yl]acrylic acid Imidazo-thiazole fused ring; morpholine substituent; acrylic acid C₁₃H₁₅N₃O₃S 309.34 Complex bicyclic structure; morpholine enhances solubility

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